Cadisegliatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTP-399 is a novel, oral, small molecule that acts as a liver-selective glucokinase activator. It is being developed primarily as an adjunct therapy to insulin for patients with Type 1 diabetes. This compound has shown promising results in reducing hypoglycemic episodes and improving glycemic control without inducing hypoglycemia or dyslipidemia .
Preparation Methods
The synthetic routes and reaction conditions for TTP-399 are proprietary and not publicly disclosed in detail. it is known that TTP-399 is synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. The industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
TTP-399 primarily undergoes metabolic reactions in the liver. It does not disrupt the interaction between glucokinase and glucokinase regulatory protein, which is crucial for maintaining normal glucose homeostasis. The compound is designed to selectively activate glucokinase in the liver, promoting glucose uptake and metabolism without affecting other tissues .
Scientific Research Applications
TTP-399 has several scientific research applications, particularly in the fields of medicine and biology:
Diabetes Treatment: TTP-399 is being developed as an adjunct therapy to insulin for patients with Type 1 diabetes. .
Metabolic Studies: The compound is used in research to study the role of glucokinase in glucose metabolism and its potential as a therapeutic target for diabetes and other metabolic disorders
Pharmacological Research: TTP-399 serves as a tool compound in pharmacological studies to understand the mechanisms of glucokinase activation and its effects on glucose homeostasis
Mechanism of Action
TTP-399 is a glucokinase activator that selectively targets the liver. It works by trapping glucose inside liver cells, promoting further glucose uptake for energy and storage, and keeping the liver in a “fed” state. This prevents the production of ketones and helps maintain normal blood glucose levels. The compound does not stimulate insulin secretion, thereby reducing the risk of hypoglycemia .
Comparison with Similar Compounds
TTP-399 is unique compared to other glucokinase activators due to its liver-selective action and minimal side effects. Other glucokinase activators evaluated in clinical trials have shown increased incidence of hypoglycemia and hyperlipidemia, which are not observed with TTP-399. Similar compounds include:
Piragliatin: Another glucokinase activator, but it affects both liver and pancreatic glucokinase, leading to a higher risk of hypoglycemia
Dorzagliatin: A dual-acting glucokinase activator that targets both liver and pancreatic glucokinase, also associated with higher hypoglycemia risk
TTP-399 stands out due to its liver-selective action, making it a safer and more effective option for managing diabetes .
Properties
CAS No. |
859525-02-3 |
---|---|
Molecular Formula |
C21H33N3O4S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[[2-[[cyclohexyl-(4-propoxycyclohexyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27) |
InChI Key |
HPGJSAAUJGAMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.